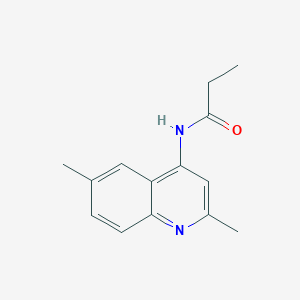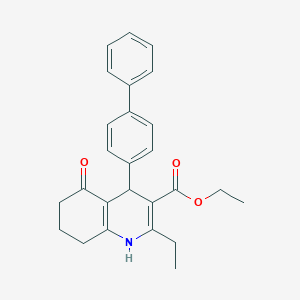![molecular formula C21H22BrNO3 B5146369 8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5146369.png)
8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is also known as BDPQ and has a molecular formula of C20H23BrN2O3. In
Mecanismo De Acción
The mechanism of action of 8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline is not fully understood. However, studies have shown that BDPQ induces cell death in cancer cells by activating apoptotic pathways. Furthermore, BDPQ has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that BDPQ has several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating apoptotic pathways. Furthermore, BDPQ has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. However, more research is needed to fully understand the biochemical and physiological effects of BDPQ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is its potential applications in medicinal chemistry and materials science. However, one of the limitations is that the synthesis of BDPQ is a multi-step process that requires various chemical reagents. Furthermore, more research is needed to fully understand the biochemical and physiological effects of BDPQ.
Direcciones Futuras
There are several future directions for the research on 8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline. One future direction is to study the potential applications of BDPQ in materials science. Another future direction is to study the mechanism of action of BDPQ in more detail. Furthermore, more research is needed to fully understand the biochemical and physiological effects of BDPQ.
Métodos De Síntesis
The synthesis of 8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-bromo-4,6-dimethylphenol with ethylene oxide to produce 2-(2-bromo-4,6-dimethylphenoxy)ethanol. The next step involves the reaction of 2-(2-bromo-4,6-dimethylphenoxy)ethanol with 8-hydroxyquinoline to produce this compound. This synthesis method has been reported in several scientific journals and has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
8-{2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline has been extensively studied for its potential applications in medicinal chemistry. It is reported to have anti-cancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Studies have shown that BDPQ induces cell death in cancer cells by activating apoptotic pathways. Furthermore, BDPQ has been studied for its potential use as an antimicrobial agent. It has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
8-[2-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO3/c1-15-13-16(2)21(18(22)14-15)26-12-10-24-9-11-25-19-7-3-5-17-6-4-8-23-20(17)19/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWYIUPLSVMSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-[(4-methylphenyl)sulfonyl]piperidine](/img/structure/B5146288.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)
![3-[(ethylamino)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5146325.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5146329.png)
![3-chloro-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5146352.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5146361.png)
![1-(2-chlorophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5146372.png)
![N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146380.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146391.png)
![8-methyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5146397.png)
